molecular formula C10H13IO6S2 B5998445 [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate

[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate

Cat. No.: B5998445
M. Wt: 420.2 g/mol
InChI Key: KXJGFZXUBHNBCY-CMDGGOBGSA-N
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Description

[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is a complex organic compound known for its unique structure and reactivity. This compound features a lambda3-iodanyl group, which is a hypervalent iodine species, making it an interesting subject in the field of organic chemistry. The presence of both methylsulfonyloxy and methanesulfonate groups further adds to its chemical versatility.

Properties

IUPAC Name

[(E)-2-[methylsulfonyloxy(phenyl)-λ3-iodanyl]ethenyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO6S2/c1-18(12,13)16-9-8-11(17-19(2,14)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGFZXUBHNBCY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC=CI(C1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O/C=C/I(C1=CC=CC=C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate typically involves the reaction of iodobenzene with a sulfonylating agent under specific conditions. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the hypervalent iodine intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine species.

    Reduction: Reduction reactions can convert the hypervalent iodine to lower oxidation states.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodosylbenzene derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is used as a reagent for introducing hypervalent iodine into organic molecules. It serves as a precursor for synthesizing other complex iodine-containing compounds.

Biology

The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic imaging.

Medicine

In medicine, derivatives of this compound are explored for their potential as radiolabeling agents in imaging techniques such as positron emission tomography (PET).

Industry

Industrially, the compound finds applications in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate exerts its effects involves the formation of reactive intermediates. The hypervalent iodine center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. This reactivity is harnessed in various synthetic transformations, making the compound a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene diacetate: Another hypervalent iodine compound used in oxidation reactions.

    Phenyl iodine bis(trifluoroacetate): Known for its use in electrophilic aromatic substitution reactions.

    Diacetoxyiodobenzene: Commonly used in the synthesis of iodonium salts.

Uniqueness

[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is unique due to its combination of sulfonyloxy and methanesulfonate groups, which provide distinct reactivity patterns compared to other hypervalent iodine compounds. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.

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